Cas no 860626-80-8 ((4-Fluoropyridin-3-yl)boronic acid)

4-フルオロピリジン-3-ボロン酸は、有機合成化学において重要なボロン酸誘導体です。特にSuzuki-Miyauraカップリング反応において、ピリジン環の3位にフッ素置換基を有する複素環化合物の合成に有用です。高い反応性と選択性を示し、医薬品中間体や機能性材料の開発に応用可能です。フッ素原子の電子求引性により、ボロン酸部位の反応性が調整され、穏和な条件下での反応が可能です。また、結晶性が良好で取り扱いやすく、保管安定性にも優れています。

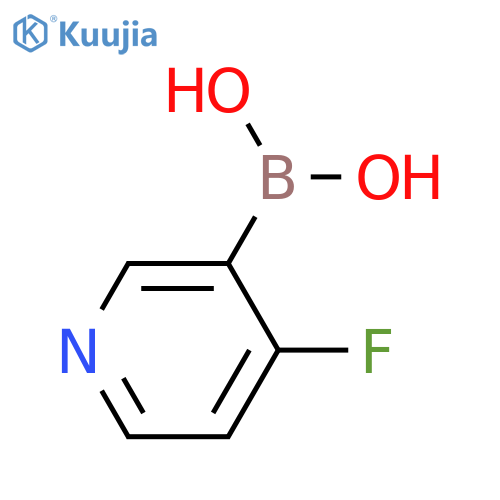

860626-80-8 structure

商品名:(4-Fluoropyridin-3-yl)boronic acid

CAS番号:860626-80-8

MF:C5H5BFNO2

メガワット:140.908104658127

MDL:MFCD07368772

CID:830349

(4-Fluoropyridin-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Fluoropyridin-3-yl)boronic acid

- 4-Fluoropyridin-3-yl Boronic Acid

- 3-Isothiazolecarboxylic acid

- 4-Fluoropyridine 3-boronic acid

- 4-Fluoropyridine-3-boronic acid

- 3-Borono-4-fluoropyridine

- 4-fluoro-3-pyridylboronic acid

- 4-fluoropyridin-3-yl-3-boronic acid

- B-(4-Fluoro-3-pyridinyl)boronic acid (ACI)

- Boronic acid, (4-fluoro-3-pyridinyl)- (9CI)

-

- MDL: MFCD07368772

- インチ: 1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H

- InChIKey: FJHZOURNTIVCIA-UHFFFAOYSA-N

- ほほえんだ: FC1C(B(O)O)=CN=CC=1

計算された属性

- せいみつぶんしりょう: 141.04000

- どういたいしつりょう: 141.04

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4A^2

じっけんとくせい

- 密度みつど: 1.34

- ふってん: 308.8°C at 760 mmHg

- フラッシュポイント: 140.6°C

- 屈折率: 1.507

- PSA: 53.35000

- LogP: -1.09950

(4-Fluoropyridin-3-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0990438-1g |

(4-fluoropyridin-3-yl)boronic acid |

860626-80-8 | 95% | 1g |

$740 | 2024-08-02 | |

| Enamine | EN300-4290268-0.05g |

(4-fluoropyridin-3-yl)boronic acid |

860626-80-8 | 0.05g |

$443.0 | 2023-05-23 | ||

| Enamine | EN300-4290268-2.5g |

(4-fluoropyridin-3-yl)boronic acid |

860626-80-8 | 2.5g |

$1034.0 | 2023-05-23 | ||

| Chemenu | CM217547-1g |

(4-Fluoropyridin-3-yl)boronic acid |

860626-80-8 | 95% | 1g |

$733 | 2022-08-31 | |

| Alichem | A242000730-250mg |

4-Fluoropyridine-3-boronic acid |

860626-80-8 | 98% | 250mg |

$707.20 | 2023-08-31 | |

| TRC | F595845-250mg |

4-Fluoropyridin-3-yl Boronic Acid |

860626-80-8 | 250mg |

$529.00 | 2023-05-18 | ||

| TRC | F595845-500mg |

4-Fluoropyridin-3-yl Boronic Acid |

860626-80-8 | 500mg |

$936.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D662067-5g |

4-Fluoropyridine-3-boronicacid |

860626-80-8 | 95% | 5g |

$1185 | 2024-05-24 | |

| Enamine | EN300-4290268-5.0g |

(4-fluoropyridin-3-yl)boronic acid |

860626-80-8 | 5g |

$1530.0 | 2023-05-23 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1404231-100MG |

(4-fluoropyridin-3-yl)boronic acid |

860626-80-8 | 95% | 100MG |

¥ 1,089.00 | 2023-04-13 |

(4-Fluoropyridin-3-yl)boronic acid 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

860626-80-8 ((4-Fluoropyridin-3-yl)boronic acid) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 307-59-5(perfluorododecane)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:860626-80-8)(4-Fluoropyridin-3-yl)boronic acid

清らかである:99%

はかる:5g

価格 ($):1852.0